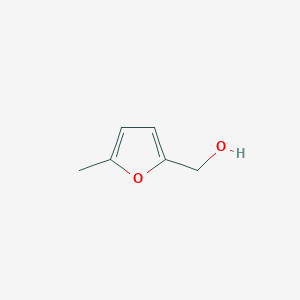

5-Methylfurfuryl alcohol

Übersicht

Beschreibung

5-Methylfurfuryl alcohol is a natural product found in Nicotiana tabacum with data available.

Wirkmechanismus

Target of Action

It’s known to be an oxidative product of 2,5 dimethylfuran (dmf) by cytochrome p450 (cyp) , suggesting that it may interact with enzymes involved in oxidation reactions.

Mode of Action

It’s known to be involved in oxidation reactions . It’s suggested that the compound might interact with its targets, possibly enzymes like CYP, leading to changes in the biochemical processes .

Biochemical Pathways

The compound is involved in the oxidation processes of furan and its homologs . The oxidation reactions of furans have attracted the attention of researchers over many years due to the possibility of obtaining a whole series of prospective compounds for fine organic synthesis and the chemistry of biologically active substances .

Pharmacokinetics

Given its involvement in oxidation reactions, it’s likely that it undergoes metabolic transformations in the body .

Result of Action

It’s known to be a product of the oxidation of 2,5 dimethylfuran (dmf) by cytochrome p450 (cyp) , suggesting that it may play a role in the metabolism of furan compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Methylfuran-2-yl)methanol. For instance, the presence of molecular oxygen or peroxides has been used as oxidizing agents in certain oxidation reactions of furans . .

Biochemische Analyse

Cellular Effects

(5-Methylfuran-2-yl)methanol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, (5-Methylfuran-2-yl)methanol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of (5-Methylfuran-2-yl)methanol involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, (5-Methylfuran-2-yl)methanol can inhibit certain cytochrome P450 enzymes, thereby affecting the oxidative metabolism of other substrates. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Methylfuran-2-yl)methanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that (5-Methylfuran-2-yl)methanol can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (5-Methylfuran-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and modulating gene expression. At high doses, (5-Methylfuran-2-yl)methanol can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

(5-Methylfuran-2-yl)methanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form corresponding aldehydes and acids. These metabolites can further participate in various biochemical reactions, influencing the overall metabolic flux within cells. Additionally, (5-Methylfuran-2-yl)methanol can interact with cofactors such as NADH and NADPH, which are essential for its oxidative metabolism .

Transport and Distribution

Within cells and tissues, (5-Methylfuran-2-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For example, (5-Methylfuran-2-yl)methanol can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of (5-Methylfuran-2-yl)methanol is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For instance, (5-Methylfuran-2-yl)methanol can localize to the endoplasmic reticulum, where it can modulate the activity of enzymes involved in lipid metabolism .

Biologische Aktivität

5-Methylfurfuryl alcohol (5-MFA) is an organic compound with the chemical formula C₆H₈O₂, primarily recognized for its occurrence in various plant materials, including tobacco. It is a derivative of furfural and is produced through the hydrogenation of this compound. The biological activity of 5-MFA has garnered interest due to its potential applications in food science, pharmacology, and environmental studies.

5-MFA is characterized by a furan ring with hydroxymethyl and methyl substitutions. This structural configuration enhances its reactivity, making it suitable for various chemical reactions and applications. The synthesis of 5-MFA can be achieved through several methods, including:

- Reduction of 5-methylfurfural using lithium aluminum hydride.

- Hydrogenation of furfural in acidic or alcoholic environments.

These methods not only yield 5-MFA but also contribute to its presence in fermented products like wines and certain food items .

Antioxidant Properties

Research indicates that 5-MFA exhibits significant antioxidant properties , which may help mitigate oxidative stress in biological systems. It has been studied for its potential to reduce harmful compounds formed during food processing, particularly in coffee production. The antioxidant activity of 5-MFA can be attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Mutagenicity and Genotoxicity

Despite its beneficial properties, studies have raised concerns regarding the mutagenic potential of 5-MFA. In vitro studies have demonstrated that it may interact with DNA, particularly with adenine-thymine base pairs, leading to mutations. This genotoxicity suggests a need for caution regarding its use in food products and pharmaceuticals .

A comprehensive study evaluated the mutagenicity of hydroxymethyl-substituted furans, including 5-MFA, using the Salmonella assay. The findings indicated that while some derivatives exhibited mutagenic effects, further investigation is necessary to clarify the extent of these risks .

Case Studies

- Food Processing : A study examined the formation of 5-MFA during the aging of wines. It was found that this compound co-occurs with other furan derivatives and plays a role in the flavor profile of barrel-aged wines .

- Cigarette Smoke Exposure : Research highlighted the presence of 5-MFA in the urine of individuals exposed to cigarette smoke, suggesting its potential as a biomarker for tobacco exposure. However, further studies are required to establish its specificity and sensitivity as a reliable biomarker .

Comparative Analysis with Similar Compounds

The following table summarizes key compounds related to 5-MFA, highlighting their unique aspects:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Furfuryl Alcohol | C₄H₆O | Derived from furfural; used as a solvent | Lacks methyl substitution |

| 5-Hydroxymethylfurfural | C₆H₆O₃ | Intermediate in sugar degradation; sweet flavor | Contains an additional hydroxymethyl group |

| Methylfuran | C₅H₆O | Used as a fuel additive; derived from furan | Lacks hydroxymethyl functionality |

| 2-Methylfuran | C₅H₆O | Fuel precursor; derived from furfural | Different position of methyl group |

5-MFA stands out due to its dual functional groups (hydroxymethyl and methyl), enhancing its reactivity compared to other similar compounds .

Wissenschaftliche Forschungsanwendungen

Introduction to 5-Methylfurfuryl Alcohol

This compound (MFA) is an organic compound with the formula CHO. It is primarily produced through the reduction of 5-methylfurfural, a compound derived from various carbohydrate sources. This alcohol is recognized for its applications in food, flavoring, and as an intermediate in chemical synthesis. Its unique structure and properties make it a valuable compound in multiple industries, including pharmaceuticals and agriculture.

Food and Flavoring Industry

MFA is recognized as a food additive and flavoring agent. It contributes to the aroma and flavor profile of various food products, particularly in:

- Barrel-aged Wines : MFA occurs naturally in barrel-aged wines, enhancing their complexity .

- Flavoring Agents : It is used in flavor formulations due to its pleasant taste and aroma characteristics.

Pharmaceuticals

MFA serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects, including:

- Anti-inflammatory Agents : Research has indicated that derivatives of MFA may exhibit anti-inflammatory properties .

- Drug Development : MFA's structural features allow it to be modified into various pharmacologically active compounds.

Agricultural Chemicals

In agriculture, MFA is being explored as a precursor for developing agrochemicals, including:

- Pesticides : Its derivatives can be utilized in the synthesis of environmentally friendly pesticides.

- Fertilizers : MFA can act as a building block for creating nutrient delivery systems in fertilizers.

Biotechnology

MFA has potential applications in biotechnological processes:

- Bioconversion : Studies are ongoing regarding the use of MFA in bioconversion processes to produce biofuels or other valuable chemicals from biomass .

Case Study 1: Flavoring Agent Development

A study conducted by researchers at a food technology institute explored the efficacy of MFA as a flavoring agent in various food products. The results showed that products containing MFA had enhanced sensory profiles compared to those without it, indicating its potential for widespread use in the food industry.

Case Study 2: Pharmaceutical Applications

Research published in a pharmaceutical journal detailed the synthesis of novel anti-inflammatory compounds derived from MFA. The study demonstrated promising results in vitro, suggesting that these compounds could lead to new therapeutic options for managing inflammatory diseases.

Eigenschaften

IUPAC Name |

(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZFDEJGHQWZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191894 | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Sweet caramel-like aroma | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.088 (20°) | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3857-25-8 | |

| Record name | 5-Methyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3857-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003857258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylfuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLFURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JVO5EFA0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methylfurfuryl alcohol?

A1: The molecular formula of this compound is C6H8O2, and its molecular weight is 112.13 g/mol.

Q2: What is the aroma profile of this compound?

A2: this compound contributes to the aroma of various food products. In cooked rice, it's positively correlated with stickiness. [] In soy sauce, it contributes to the characteristic aroma of fermented varieties. [] In tobacco, it's considered a key flavor compound. [] In the industrial cultivation medium of Enterococcus faecalis, it's identified as a primary aroma-active compound. []

Q3: How can this compound be synthesized from biomass?

A3: this compound can be synthesized from glucose using a two-step process involving copper-based catalysts. First, glucose is dehydrated to 5-hydroxymethylfurfural (HMF) using formic acid. Then, HMF is selectively hydrogenated to this compound. [] This process highlights the potential of using renewable biomass resources to produce valuable chemicals.

Q4: Can starch be used as a starting material for this compound production?

A4: Yes, starch can be converted into this compound using supported metal nanoparticles on aluminosilicates. Copper and palladium-based catalysts, combined with microwave assistance and formic acid, facilitate the tandem dehydration-hydrogenation process. Selectivity towards this compound can be tuned by adjusting reaction parameters like time, catalyst type and quantity, and formic acid concentration. []

Q5: Can the selectivity of this compound production be controlled?

A5: Yes, the reaction conditions significantly influence product selectivity. For example, using supercritical carbon dioxide–water during the hydrogenation of 5-hydroxymethylfurfural (HMF) over a palladium catalyst allows for tuning the selectivity towards this compound by adjusting the CO2 pressure. []

Q6: What is the role of copper chromite catalysts in the conversion of this compound?

A6: Copper chromite catalysts play a crucial role in the C–O hydrogenolysis of this compound. Research focuses on understanding the active species of this catalyst during this reaction. []

Q7: Can this compound be used as a platform molecule for other valuable chemicals?

A7: Yes, this compound can be converted into 2,5-hexanedione (HXD), a valuable platform molecule. This one-pot conversion is achieved in a water and tetrahydrofuran mixture using a combined catalyst system of aluminum sulfate and palladium on carbon. []

Q8: What are the potential applications of this compound?

A8: this compound is considered a potential biofuel precursor. [] Its derivatives could contribute to renewable diesel fuel production. Research also explores its use as a building block for various chemicals and polymers.

Q9: What are the current research focuses regarding this compound?

A9: Current research on this compound includes:

- Improving catalytic efficiency: Scientists are investigating novel catalyst systems, like nickel-cobalt catalysts derived from lignin and metal-organic frameworks, to enhance the efficiency of converting 5-hydroxymethylfurfural to this compound. [, ]

- Understanding reaction mechanisms: Researchers are studying the hydrogenation and hydrodeoxygenation of this compound over various catalysts to understand the underlying reaction pathways and improve selectivity towards desired products. []

- Exploring new applications: The potential of this compound as a platform chemical is being explored, investigating its conversion into valuable compounds like 2,5-hexanedione. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.